molecular formula C7H9IN2O B1603535 3-Iodo-6-isopropoxypyridazine CAS No. 17321-38-9

3-Iodo-6-isopropoxypyridazine

Cat. No. B1603535
CAS RN: 17321-38-9
M. Wt: 264.06 g/mol
InChI Key: WRVGORYBTBABIC-UHFFFAOYSA-N
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Description

3-Iodo-6-isopropoxypyridazine is a chemical compound with the CAS Number: 17321-38-9 . It has a molecular weight of 264.07 and its IUPAC name is 3-iodo-6-isopropoxypyridazine .


Synthesis Analysis

The synthesis of 3-Iodo-6-isopropoxypyridazine involves the reaction of sodium hydride with isopropanol in tetrahydrofuran at temperatures between 20 - 50℃ . After stirring the mixture for 14 hours at room temperature and for another 14 hours at 50℃, the mixture is poured into water and extracted with ethyl acetate . The organic layer is then washed with water, dried over sodium sulfate, and the solvent is removed in vacuo . The residue is purified by column chromatography .


Molecular Structure Analysis

The InChI code for 3-Iodo-6-isopropoxypyridazine is 1S/C7H9IN2O/c1-5(2)11-7-4-3-6(8)9-10-7/h3-5H,1-2H3 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

3-Iodo-6-isopropoxypyridazine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

1. Recyclable Hypervalent Iodine(V) Reagents

3-Iodo-6-isopropoxypyridazine has been implicated in the preparation and study of hypervalent iodine(V) reagents, particularly 2-iodylpyridines. Yoshimura et al. (2011) discussed the synthesis and reactivity of these compounds, highlighting their potential as recyclable reagents for oxidation processes in organic chemistry (Yoshimura et al., 2011).

2. Synthesis of Derivatives with CNS and Antioxidant Properties

The synthesis of novel derivatives from isothiazolopyridine, related to 3-Iodo-6-isopropoxypyridazine, and their potential for Central Nervous System (CNS) and antioxidant properties were explored by Malinka et al. (2002). This research underscores the possible therapeutic applications of these compounds in medicinal chemistry (Malinka et al., 2002).

3. Synthesis of Isothiazolopyridines, Pyridothiazines, and Pyridothiazepines

Youssef et al. (2012) reported on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, showcasing the versatility of these compounds. Their work highlights modern techniques like microwave-assisted synthesis, which could be applicable to derivatives of 3-Iodo-6-isopropoxypyridazine (Youssef et al., 2012).

4. Anticancer Properties of Pyrido[2,3-D]Pyrimidin-4(3h)-One Derivatives

Research by Elgohary and El-Arab (2013) on the synthesis of 2-propylpyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which are structurally similar to 3-Iodo-6-isopropoxypyridazine, revealed potent anticancer activities, suggesting potential therapeutic applications for related compounds (Elgohary & El-Arab, 2013).

5. Coordination Chemistry of Polypyridyl Derivatives

Therrien (2011) explored the coordination chemistry of polypyridyl derivatives, such as 2,4,6-tri(pyridyl)-1,3,5-triazine ligands. This research could be relevant to the study of 3-Iodo-6-isopropoxypyridazine, as it may provide insights into its potential applications in materials science or catalysis (Therrien, 2011).

6. Synthesis of 3-Amino-6-(hetero)arylpyridazines

Maes et al. (2000) investigated the synthesis of 3-amino-6-(hetero)arylpyridazines, which are structurally related to 3-Iodo-6-isopropoxypyridazine. Their work emphasizes the importance of these compounds in pharmaceutical research and development (Maes et al., 2000).

7. Iodo-Substituted Compounds in Photophysical Studies

Mancuso et al. (2010) demonstrated the preparation of various iodo-substituted compounds, including isochromenes and pyranopyridines, which could have implications for the study of 3-Iodo-6-isopropoxypyridazine in photophysical applications (Mancuso et al., 2010).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261, P280, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

3-iodo-6-propan-2-yloxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O/c1-5(2)11-7-4-3-6(8)9-10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVGORYBTBABIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NN=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618368
Record name 3-Iodo-6-[(propan-2-yl)oxy]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-6-isopropoxypyridazine

CAS RN

17321-38-9
Record name 3-Iodo-6-[(propan-2-yl)oxy]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.50 mL (6.6 mmol) isopropanol are added to 289 mg (7.23 mmol) sodium hydride (60%) in 100 mL THF and the mixture is stirred for 30 min at rt. After that time, 2.0 g (6.0 mmol) 3,6-diiodo-pyridazine are added and the mixture is stirred for 14 h at rt and for 14 h at 50° C. After that time, the mixture is poured into water and extracted with EtOAc. The organic layer is washed with water (2×) and dried over sodium sulphate. The solvent is removed in vacuo and the residue is purified by column chromatography (silicia gel; heptane:EtOAc gradient 0 to 50%).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
289 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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